

(R)-Crinecerfont chemical structure and properties

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An In-depth Technical Guide to (R)-Crinecerfont and its Active Enantiomer

Introduction

Crinecerfont is a potent, orally active, non-peptide corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2][3] The approved pharmaceutical agent, sold under the brand name Crenessity, is specifically the (S)-enantiomer.[4][5] This document focuses on the chemical and pharmacological properties of crinecerfont, with a primary emphasis on the clinically approved (S)-enantiomer, while acknowledging the existence of its (R)-enantiomer.[1] Crinecerfont is indicated as an adjunctive treatment to glucocorticoid replacement for controlling androgens in patients aged four years and older with classic congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency.[4][6][7] By selectively antagonizing the CRF1 receptor, it addresses the underlying hormonal imbalances in CAH, reducing the reliance on high-dose glucocorticoid therapy.[8][9]

Chemical Structure and Properties

(R)-Crinecerfont is the R-enantiomer of Crinecerfont.[1] The following data pertains to the active and approved (S)-Crinecerfont.

Chemical Identifiers

A comprehensive list of chemical identifiers for (S)-Crinecerfont provides a foundation for its scientific characterization.



Identifier	Value	
IUPAC Name	4-(2-Chloro-4-methoxy-5-methylphenyl)-N- [(1S)-2-cyclopropyl-1-(3-fluoro-4- methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3- thiazol-2-amine[4][10][11]	
CAS Number	752253-39-7[4][5]	
Molecular Formula	C27H28CIFN2OS[3][4][10][12]	
SMILES	C#CCN(INVALID-LINK c2ccc(C)c(c2)F)c3nc(c(C)s3)- c4cc(C)c(cc4Cl)OC[12]	
InChI Key	IEAKXXNRGSLYTQ-DEOSSOPVSA-N[4][10] [12]	
Other Names	SSR-125543, NBI-74788[4]	

Physicochemical Properties

The physicochemical properties of (S)-Crinecerfont are crucial for its formulation and delivery.

Property	Value	
Molar Mass	483.04 g/mol [4][5][10]	
Appearance	Solid powder[3]	
Solubility	Insoluble in water; Soluble in DMSO[5]	
Hygroscopicity	Not hygroscopic[5]	
Stereochemistry	(S)-enantiomer with an enantiomeric excess of at least 99.7%[5]	

Mechanism of Action and Signaling Pathway

Congenital Adrenal Hyperplasia (CAH) is characterized by a deficiency in enzymes required for cortisol synthesis, most commonly 21-hydroxylase.[6] This cortisol deficiency disrupts the



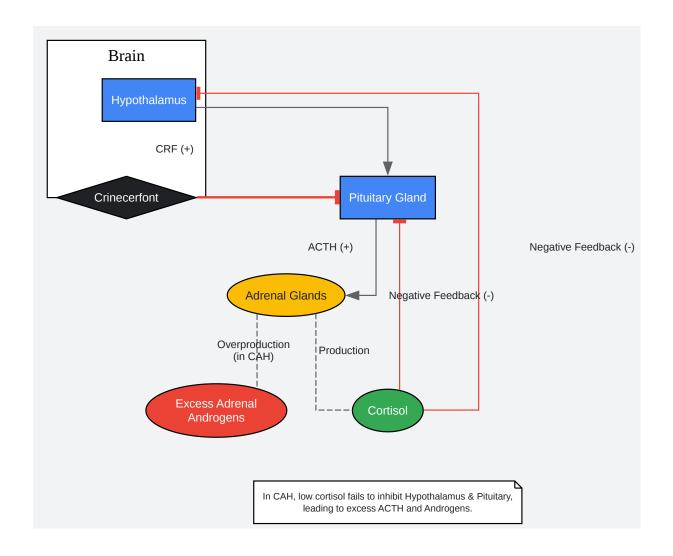




negative feedback loop of the Hypothalamic-Pituitary-Adrenal (HPA) axis, leading to the oversecretion of corticotropin-releasing factor (CRF) from the hypothalamus and subsequently, adrenocorticotropic hormone (ACTH) from the pituitary gland.[6][8] The chronic elevation of ACTH causes adrenal hyperplasia and shunts cortisol precursors towards the androgen synthesis pathway, resulting in androgen excess.[6][13]

Crinecerfont is a selective CRF1 receptor antagonist.[14][15] It acts on the pituitary gland to block the binding of CRF to its type 1 receptor.[14] This antagonism directly reduces the secretion of ACTH, which in turn decreases the overproduction of adrenal androgens and their precursors, such as androstenedione and 17-hydroxyprogesterone.[13][14][16] This mechanism allows for the use of lower, more physiological doses of glucocorticoids to manage the cortisol deficiency, thereby reducing the significant side effects associated with long-term supraphysiologic steroid treatment.[9][16]





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Caption: Mechanism of Action of Crinecerfont on the HPA Axis in CAH.

Clinical Efficacy

The efficacy of crinecerfont has been demonstrated in the CAHtalyst™ Phase 3 clinical trial program, which included separate studies for adult and pediatric patients with classic CAH.[17] [18]

CAHtalyst Adult Study Results

The study met its primary and key secondary endpoints, showing a significant reduction in glucocorticoid (GC) dose and adrenal androgen levels.



Endpoint	Crinecerfont Group	Placebo Group	P-value
Primary: % Change in GC Dose at Week 24	-27.3%	-10.3%	<0.001[19]
Patients Achieving Physiologic GC Dose at Week 24	~63%	~18%	N/A
Secondary: Change in Androstenedione at Week 4	-299 ng/dL[19]	+45.5 ng/dL[19]	<0.001[19]

CAHtalyst Pediatric Study Results

The pediatric study also demonstrated crinecerfont's superiority over placebo in reducing both androstenedione levels and the required glucocorticoid dosage.[7][20]

Endpoint	Crinecerfont Group	Placebo Group	P-value
Primary: Change in Androstenedione at Week 4	-197 ng/dL[20]	+71 ng/dL[20]	<0.001[20]
Secondary: % Change in GC Dose at Week 28	Significant Decrease[7]	Increase[7]	N/A

Experimental Protocols: CAHtalyst Phase 3 Program

The CAHtalyst Phase 3 studies were randomized, double-blind, placebo-controlled trials designed to assess the efficacy and safety of crinecerfont in adults and children with classic CAH due to 21-hydroxylase deficiency.[17][19][21]

Study Design:



- Participants: The adult trial enrolled 182 patients, while the pediatric trial included 103 patients aged 4 to 17.[7][17][19]
- Randomization: Patients were randomized in a 2:1 ratio to receive either crinecerfont or a
 placebo, administered orally twice daily with meals.[7][19][21]
- Treatment Periods:
 - Stable Glucocorticoid Period (4 weeks): Patients' existing glucocorticoid (GC) doses were kept stable to evaluate the direct effect of crinecerfont on adrenal androgen levels.[19][22]
 The primary endpoint for the pediatric study (change in androstenedione) and a key secondary endpoint for the adult study were measured at the end of this period.[7][19]
 - GC Dose Reduction & Optimization Period (20-24 weeks): Following the initial 4 weeks,
 GC doses were systematically reduced and optimized with the goal of achieving the
 lowest possible dose that maintained control of androstenedione levels.[19][21][22]
 - Open-Label Extension: After the initial placebo-controlled period, all participants had the option to receive crinecerfont in an open-label extension to assess long-term safety and efficacy.[17][21][22]

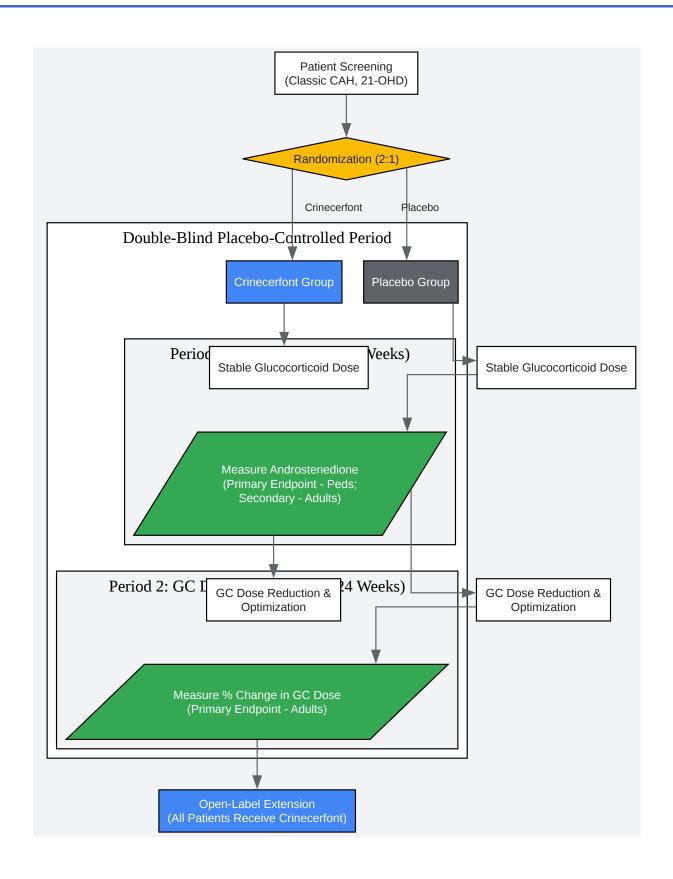
Primary Endpoints:

- Adult Study: The percent change in the daily glucocorticoid dose from baseline to week 24,
 while maintaining androstenedione control.[19]
- Pediatric Study: The change from baseline in serum androstenedione at week 4.[7]

Dosage:

- Adults (and pediatrics ≥55 kg): 100 mg twice daily.[9][17]
- Pediatrics (<55 kg): Weight-based dosing (e.g., 25 mg or 50 mg twice daily).[9][21]





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Caption: Workflow of the Phase 3 CAHtalyst Clinical Trials.



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